1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a trimethylsilyl group and a carboxylic acid group makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(trimethylsilyl)-1H-pyrazole with carbon dioxide under specific conditions to introduce the carboxylic acid group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of advanced catalysts and solvents, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trimethylsilyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
1-Methyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Methyl-1H-pyrazole-4-carboxylic acid: Does not have the trimethylsilyl group, which may affect its stability and reactivity.
Uniqueness: 1-Methyl-3-(trimethylsilyl)-1H-pyrazole-4-carboxylic acid stands out due to the presence of both the trimethylsilyl and carboxylic acid groups. This combination imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O2Si |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-methyl-3-trimethylsilylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2Si/c1-10-5-6(8(11)12)7(9-10)13(2,3)4/h5H,1-4H3,(H,11,12) |
InChI Key |
LLRSHUCHMCINLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
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